Product packaging for Butyl methyl ether(Cat. No.:CAS No. 628-28-4)

Butyl methyl ether

Cat. No.: B1265516
CAS No.: 628-28-4
M. Wt: 88.15 g/mol
InChI Key: CXBDYQVECUFKRK-UHFFFAOYSA-N
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Description

Isomeric Forms and IUPAC Nomenclature

Butyl methyl ether ($$C5H{12}O$$) exhibits structural isomerism due to variations in alkyl group arrangement and ether oxygen positioning. The IUPAC nomenclature follows substitutive naming rules, where the larger alkyl group forms the parent chain, and the smaller group is designated as an alkoxy substituent.

Key Isomers and Their Nomenclature:

  • 1-Methoxybutane (n-butyl methyl ether):
    • Structure: $$CH3-O-CH2CH2CH2CH_3$$
    • IUPAC name derived from the butane chain with a methoxy group at position 1.
  • 2-Methoxybutane (sec-butyl methyl ether):
    • Structure: $$CH3-O-CH(CH2CH3)2$$
    • Named for the methoxy group at position 2 on the butane backbone.
  • 2-Methoxy-2-methylpropane (tert-butyl methyl ether):
    • Structure: $$(CH3)3C-O-CH_3$$
    • Branched isomer with methoxy and methyl groups on adjacent carbons.
Table 1: Isomeric Forms of this compound
IUPAC Name Common Name Structural Formula
1-Methoxybutane n-Butyl methyl ether $$CH3-O-CH2CH2CH2CH_3$$
2-Methoxybutane sec-Butyl methyl ether $$CH3-O-CH(CH2CH3)2$$
2-Methoxy-2-methylpropane tert-Butyl methyl ether $$(CH3)3C-O-CH_3$$

The stereoisomerism of 2-methoxybutane is noted in sources , where enantiomers ($$R$$- and $$S$$-forms) arise from chiral centers at the oxygen-bearing carbon.

Molecular Geometry and Bonding Characteristics

The molecular geometry of this compound is governed by tetrahedral bonding at oxygen and staggered conformations in alkyl chains. Key parameters include:

Bond Lengths and Angles:

  • C-O bond length : 1.415–1.448 Å, consistent with ethers.
  • C-C bond lengths : 1.532 Å (average for alkyl chains).
  • C-O-C bond angle : 118.9°, reflecting slight deviation from ideal tetrahedral geometry due to steric effects.
Figure 1: Electron Density Distribution

The oxygen atom’s lone pairs create a dipole moment of 1.27–1.32 D, polarizing the molecule. This polarity influences solvent properties, with a Hildebrand solubility parameter ($$δ$$) of 7.8.

Conformational Analysis:

  • n-Butyl methyl ether : Adopts anti and gauche conformations in the butyl chain, with energy barriers of ~3–5 kJ/mol.
  • tert-Butyl methyl ether : Restricted rotation due to bulky tert-butyl group, favoring a single dominant conformation.

Comparative Structural Features of tert-Butyl vs. n-Butyl Derivatives

Steric and Electronic Differences:

Property n-Butyl Methyl Ether tert-Butyl Methyl Ether
Branching Linear alkyl chain Highly branched ($$C(CH3)3$$)
Steric hindrance Minimal Significant
Boiling point 70°C 54°C
Dipole moment 1.27 D 1.32 D

Reactivity Implications:

  • n-Butyl derivatives : Prone to nucleophilic substitution at the terminal carbon due to accessibility.
  • tert-Butyl derivatives : Resistance to oxidation and cleavage due to steric protection of the ether oxygen.
Table 2: Structural Impact on Physical Properties
Isomer Density (g/mL) Refractive Index Surface Tension (dyn/cm)
1-Methoxybutane 0.774 1.374 20.20
2-Methoxy-2-methylpropane 0.741 1.369 19.40

The tert-butyl group’s bulkiness reduces intermolecular van der Waals forces, lowering boiling points relative to linear isomers. Conversely, increased branching elevates metabolic stability, making tert-butyl derivatives prevalent in fuel additives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O B1265516 Butyl methyl ether CAS No. 628-28-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxybutane
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InChI

InChI=1S/C5H12O/c1-3-4-5-6-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBDYQVECUFKRK-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H12O
Record name BUTYL METHYL ETHER
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DSSTOX Substance ID

DTXSID5074559
Record name Butane, 1-methoxy-
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Molecular Weight

88.15 g/mol
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Physical Description

Butyl methyl ether appears as a clear liquid. Less dense than water and slightly soluble in water. Vapors heavier than air. May be toxic by inhalation or skin absorption and irritating to skin. Used as a gasoline additive., Clear liquid; [CAMEO] Clear colorless liquid; [Aldrich MSDS]
Record name BUTYL METHYL ETHER
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Record name 1-Methoxybutane
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Vapor Pressure

139.0 [mmHg]
Record name 1-Methoxybutane
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CAS No.

628-28-4
Record name BUTYL METHYL ETHER
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Record name Butane, 1-methoxy-
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Butyl methyl ether plays a crucial role in biochemical reactions, particularly in lipid extraction processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is used in the MTBE-based extraction procedure to generate total lipid extracts from biological materials such as blood, tissue samples, and cell cultures. This interaction involves the solubilization of small metabolites while precipitating proteins and other macromolecules. The distribution of lipids between the organic and aqueous phases is influenced by the polarity of this compound, which enhances the extraction efficiency for acidic lipid classes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in lipidomics studies, this compound is used to extract lipids from cells, which can impact the overall lipid profile and cellular metabolism. Additionally, its use in solvent systems can affect the solubility and distribution of biomolecules within cells, thereby influencing cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts as a base to form salts or addition compounds with strong acids and may react violently with strong oxidizing agents. It oxidizes readily in air and is relatively unreactive in other reactions, which typically involve the breaking of the carbon-oxygen bond. These interactions at the molecular level contribute to its effects on cellular functions and biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation can influence long-term effects on cellular function. For instance, this compound is known for its better stability and lower toxicity compared to other solvents like chloroform. Over time, its oxidative degradation by propane-oxidizing bacterial strains has been tested, indicating its potential for long-term use in various biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may not exhibit significant toxic or adverse effects. At higher doses, this compound can cause toxic effects due to its reactivity with strong oxidizing agents. Studies on dosage effects help determine the threshold levels and safe usage of this compound in biochemical and medical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its use in lipid extraction processes highlights its role in altering metabolic flux and metabolite levels. The compound’s ability to solubilize water and enhance extraction efficiency for acidic lipid classes indicates its involvement in lipid metabolism and related pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its polarity and solubility properties influence its localization and accumulation in specific cellular compartments. These interactions determine the compound’s effectiveness in biochemical reactions and its impact on cellular functions.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles within cells. This localization is crucial for its role in lipid extraction and other biochemical processes, as it ensures the compound’s availability in the required cellular regions.

Biological Activity

Butyl methyl ether (BME), also known as this compound or this compound, is a solvent with applications in various industrial processes. Its biological activity, particularly concerning human health and environmental impact, has been the subject of several studies. This article will delve into the biological activity of BME, including its pharmacokinetics, toxicological profile, and effects on human health and the environment.

Chemical Structure:

  • BME is an ether with the molecular formula C5H12O.
  • It has a low boiling point and is miscible with organic solvents.

Applications:

  • Commonly used as a solvent in chemical synthesis and as a fuel additive.
  • Employed in the formulation of coatings, adhesives, and cleaning agents.

Pharmacokinetics

Pharmacokinetics refers to how a substance is absorbed, distributed, metabolized, and excreted in the body. Understanding these processes is crucial for assessing the potential risks associated with BME exposure.

Absorption:

  • BME can be absorbed through inhalation, dermal contact, and ingestion.
  • Studies indicate rapid absorption via inhalation with peak blood concentrations occurring shortly after exposure .

Distribution:

  • Once absorbed, BME distributes quickly throughout the body due to its lipophilicity.
  • It can cross biological membranes easily, leading to potential systemic effects.

Metabolism:

  • Metabolized primarily in the liver through cytochrome P450 enzymes.
  • Major metabolites include butanol and formaldehyde; however, specific pathways may vary based on exposure route .

Excretion:

  • The elimination half-life of BME is relatively short, with most metabolites excreted via urine within 24 hours post-exposure .

Toxicological Profile

The toxicological effects of BME have been studied extensively to understand its impact on human health.

Acute Toxicity:

  • Inhalation exposure to high concentrations can lead to respiratory irritation and central nervous system effects such as dizziness and headaches .
  • Dermal exposure may cause skin irritation, while ingestion can lead to gastrointestinal disturbances.

Chronic Effects:

  • Long-term exposure has been associated with neurobehavioral changes and potential carcinogenic effects in animal studies; however, results are inconsistent and require further investigation .
  • No definitive evidence links BME exposure to reproductive or developmental toxicity in humans .

Environmental Impact:

  • BME has been detected in groundwater due to its use as a fuel additive. Bioremediation studies show that certain microbial cultures can degrade BME effectively, converting it into less harmful substances .

Case Studies

Several case studies have highlighted the biological activity of BME:

  • Neurobehavioral Study: A study involving volunteers exposed to BME via inhalation showed no significant adverse neurobehavioral responses at typical environmental concentrations. However, sensitivity varied among individuals .
  • Bioremediation Research: Research demonstrated that specific bacterial cultures could metabolize BME efficiently in contaminated environments. For example, a mixed culture was able to degrade BME at rates of up to 34 mg/g of cells per hour .
  • Cancer Risk Assessment: An investigation into the carcinogenic potential of inhaled BME vapors revealed histopathological changes in lung tissues of rats exposed to low doses over extended periods. The study utilized protein analysis techniques to identify biomarkers related to exposure .

Summary Table of Biological Activity

Parameter Details
Chemical Formula C5H12O
Primary Metabolites Butanol, Formaldehyde
Absorption Routes Inhalation, Dermal, Oral
Acute Toxicity Symptoms Respiratory irritation, CNS effects (dizziness, headaches)
Chronic Effects Potential neurobehavioral changes; inconsistent carcinogenicity
Bioremediation Potential Effective degradation by specific microbial cultures

Scientific Research Applications

Chemical Synthesis

1. Solvent for Reactions:
Butyl methyl ether is an effective solvent for various chemical reactions due to its ability to dissolve a wide range of organic compounds. Its lack of acidic hydrogen atoms makes it suitable for reactions such as Grignard reactions and other nucleophilic substitutions. The compound's high ignition temperature and low tendency to form peroxides enhance its safety profile in laboratory settings .

2. Octane Booster in Fuels:
Historically, this compound has been utilized as an octane booster in gasoline formulations. It was introduced commercially in Europe in the early 1970s and has since become a significant component in enhancing fuel performance by increasing the octane rating while reducing harmful emissions during combustion .

Analytical Chemistry

1. Extraction Techniques:
this compound is widely used for lipid extraction in biological samples, facilitating high-throughput lipidomic analyses. Studies have demonstrated its efficacy in extracting lipids from complex matrices, which is crucial for metabolic profiling and biochemical studies .

2. Chromatography Applications:
The compound is employed as a mobile phase modifier in high-performance liquid chromatography (HPLC). Its use has been shown to improve the resolution of various analytes, including tocopherols and other lipophilic compounds, enhancing analytical sensitivity and specificity .

Petrochemical Industry

1. Production of Isobutene:
In the petrochemical sector, this compound can be cracked to produce isobutene and methanol under acidic conditions at elevated temperatures. This process allows for the recycling of methanol back into the synthesis of this compound, creating a closed-loop system that enhances production efficiency .

Case Studies

Case Study 1: Lipid Extraction for High-Throughput Analysis
A study conducted by Furse et al. (2020) highlighted the use of this compound in lipid extraction from liquid biological samples. The research demonstrated that this method significantly improved lipid recovery rates compared to traditional solvent extraction techniques, thereby facilitating large-scale biochemical studies.

Case Study 2: Environmental Monitoring
A research project focused on groundwater contamination by this compound utilized stable carbon isotope analysis to trace sources of contamination at a gasoline release site. This study illustrated the compound's environmental impact and its behavior in natural systems, providing valuable insights into remediation strategies .

Summary Table of Applications

Application AreaSpecific UseKey Benefits
Chemical SynthesisSolvent for Grignard reactionsHigh safety profile, effective solvent
Fuel IndustryOctane booster in gasolineIncreases octane rating, reduces emissions
Analytical ChemistryLipid extractionHigh recovery rates for metabolic profiling
Mobile phase modifier in HPLCImproved resolution and sensitivity
Petrochemical IndustryProduction of isobuteneEfficient recycling process

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

MTBE undergoes hydrolysis in acidic environments, yielding tert-butyl alcohol (TBA) and methanol. This reaction proceeds via protonation of the ether oxygen, followed by cleavage of the C–O bond:

(CH3)3C O CH3+H3O+(CH3)3C OH+CH3OH+H+(\text{CH}_3)_3\text{C O CH}_3+\text{H}_3\text{O}^+\rightarrow (\text{CH}_3)_3\text{C OH}+\text{CH}_3\text{OH}+\text{H}^+

Key Findings:

  • Rate Constants : Second-order rate constant of 0.9×102M1h10.9\times 10^{-2}\,\text{M}^{-1}\,\text{h}^{-1}
    at 26°C (pH ≤ 1) .

  • Catalysts : Acidic ion-exchange resins accelerate hydrolysis at near-neutral pH, with pseudo-first-order rate constants up to 0.12 h1^{-1}
    at 35°C .

  • Industrial Relevance : Used to produce isobutylene via reverse synthesis (cracking) at >100°C on acidic catalysts .

Conditions Products Catalyst Efficiency
pH 1, 26°CTBA, methanolH3O+\text{H}_3\text{O}^+
text
| 100% conversion (24h) |

| Acidic resin, 35°C | Isobutylene, methanol | Ion-exchange resin | 85–90% yield |

Oxidation Reactions

MTBE reacts with oxidizing agents such as hydroxyl radicals (OH\cdot \text{OH}
) and Fenton’s reagent (Fe2+/H2O2\text{Fe}^{2+}/\text{H}_2\text{O}_2
), leading to partial or complete mineralization.

Fenton’s Oxidation

Optimal conditions: pH 4, 1.1 g/L ferric ammonium sulfate, 6.667 M H2O2\text{H}_2\text{O}_2
.

  • Byproducts : tert-Butyl formate (TBF), acetone, methyl acetate, and TBA.

  • Efficiency : 90% MTBE degradation under optimized conditions .

**Hydroxyl Radical (⋅OH\cdot \text{OH}⋅OH

) Degradation**
Mechanism involves hydrogen abstraction or radical addition:

(CH3)3C O CH3+OH(CH3)3C O CH2+H2O(\text{CH}_3)_3\text{C O CH}_3+\cdot \text{OH}\rightarrow (\text{CH}_3)_3\text{C O CH}_2\cdot +\text{H}_2\text{O}

Subsequent steps yield CO2_2
via intermediates like (CH3_3
)3_3
COCHO .

Atmospheric Photo-Fenton Reactions

In cloud/fog droplets, MTBE degrades into TBF, acetone, formaldehyde, and TBA, with pseudo-first-order rate constants:

kTBA>kMTBE>kTBF,kAC[11]k_{\text{TBA}}>k_{\text{MTBE}}>k_{\text{TBF}},k_{\text{AC}}\quad[11]

Oxidant Conditions Products Key Intermediate
H2O2/Fe2+\text{H}_2\text{O}_2/\text{Fe}^{2+}
pH 4, 25°CTBF, acetone, CO2_2
text
| Tert-butyl formate |

| OH\cdot \text{OH}
(UV) | Aqueous phase, 25°C | Formaldehyde, methanol | (CH3_3
)3_3
COCHO |

Thermal Decomposition

Gas-phase decomposition of MTBE catalyzed by hydrogen halides (HX) produces isobutene and methanol. Reactivity depends on halide electronegativity :

Reaction Pathway:

(CH3)3C O CH3+HX(CH3)2C CH2+CH3OH+X(\text{CH}_3)_3\text{C O CH}_3+\text{HX}\rightarrow (\text{CH}_3)_2\text{C CH}_2+\text{CH}_3\text{OH}+\text{X}^-

Activation Parameters (ωB97XD/LANL2DZ level) :

| Halide (HX) | ΔG\Delta G^\ddagger
(kJ/mol) | ΔH\Delta H^\ddagger
(kJ/mol) | ΔS\Delta S^\ddagger
(J/mol·K) |
|-----------------|-------------------------------|--------------------------------|--------------------------------|
| HF | 134.9 | 126.5 | -28.4 |
| HCl | 133.9 | 78.4 | -187.2 |
| HBr | 121.5 | 73.7 | -160.6 |
| HI | 108.2 | 59.0 | -165.1 |

Trends : Lower ΔG\Delta G^\ddagger
and ΔH\Delta H^\ddagger
with increasing halide size (I > Br > Cl > F).

Reaction with Hydrogen Halides

MTBE reacts with HBr via an SN1 mechanism to form tert-butyl bromide and methanol :

Mechanism:

  • Protonation :

(CH3)3C O CH3+H+(CH3)3C O+CH3(\text{CH}_3)_3\text{C O CH}_3+\text{H}^+\rightarrow (\text{CH}_3)_3\text{C O}^+–\text{CH}_3

  • Cleavage :

(CH3)3C O+CH3(CH3)3C++CH3OH(\text{CH}_3)_3\text{C O}^+–\text{CH}_3\rightarrow (\text{CH}_3)_3\text{C}^++\text{CH}_3\text{OH}

  • Nucleophilic Attack :

(CH3)3C++Br(CH3)3C Br(\text{CH}_3)_3\text{C}^++\text{Br}^-\rightarrow (\text{CH}_3)_3\text{C Br}

Radical Reactions

Hydroxyl radical (OH\cdot \text{OH}
)-induced decomposition proceeds via barrierless hydrogen abstraction from the methyl group or addition to the ether oxygen. Computational studies reveal:

  • Barrier Heights :

    • Abstraction from tert-butyl group: 18.4kJ mol18.4\,\text{kJ mol}
      .

    • Addition to ether oxygen: Barrierless .

This synthesis of MTBE’s reactivity highlights its susceptibility to acid-mediated, oxidative, and thermal pathways, with implications for environmental persistence and remediation strategies. Experimental and theoretical data underscore the role of catalysts and reaction conditions in modulating degradation efficiency.

Q & A

Q. What experimental safety protocols are critical when handling butyl methyl ether in laboratory settings?

Answer:

  • Protective Equipment: Use nitrile or neoprene gloves, lab coats, and safety goggles to prevent skin/eye contact. Barrier® Laminate Film and Tychem® fabrics are recommended for high-exposure scenarios .
  • Ventilation: Conduct experiments in a fume hood to minimize inhalation risks, as this compound vapors can cause respiratory irritation and neurotoxic effects (e.g., dizziness, headache) .
  • Storage: Store in airtight containers away from ignition sources due to its flammability. Regularly inspect gloves and protective gear for degradation .

Q. How can researchers optimize the synthesis of this compound for high-purity yields?

Answer:

  • Methodology: Employ acid-catalyzed nucleophilic substitution between methanol and butanol. For example, use sulfuric acid as a catalyst at 100–120°C under reflux, followed by distillation to isolate the product .
  • Purity Assessment: Analyze via gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX). Compare retention times and mass spectra against reference standards .
  • Yield Improvement: Control stoichiometric ratios (e.g., 1:1.2 alcohol-to-alkylating agent) and remove water via molecular sieves to shift equilibrium toward ether formation .

Q. What analytical techniques are most effective for quantifying this compound in environmental samples?

Answer:

  • GC-MS: Use headspace sampling coupled with a flame ionization detector (FID) for volatile organic compound (VOC) analysis. Calibrate with internal standards (e.g., deuterated ethers) .
  • Solid-Phase Microextraction (SPME): Pre-concentrate trace amounts from water or soil matrices. Optimal fibers: polydimethylsiloxane/divinylbenzene (PDMS/DVB) .
  • Validation: Perform spike-and-recovery tests at 10–100 ppb concentrations to ensure method accuracy .

Advanced Research Questions

Q. How do toxicokinetic properties of this compound influence its metabolic pathways in mammalian systems?

Answer:

  • Absorption/Distribution: Rapid absorption via inhalation or dermal exposure; high lipid solubility facilitates distribution to the CNS, causing neurotoxic effects .
  • Metabolism: Primarily oxidized by cytochrome P450 2E1 (CYP2E1) to tert-butanol and formaldehyde. Monitor urinary tert-butanol as a biomarker of exposure .
  • Excretion: 60–70% eliminated via urine within 24 hours. Use PBPK modeling to predict tissue-specific dosimetry in rodents and extrapolate to humans .

Q. What methodological approaches resolve contradictions in environmental fate data for this compound?

Answer:

  • Degradation Studies: Compare aerobic vs. anaerobic biodegradation rates using soil slurry reactors. Under aerobic conditions, half-life is 14–28 days vs. >60 days anaerobically .
  • Photolysis: Conduct UV-Vis experiments (λ = 254 nm) to assess photodegradation products (e.g., formaldehyde, acetone). Use quantum yield calculations to model atmospheric persistence .
  • Data Reconciliation: Apply multivariate analysis to reconcile discrepancies in reported half-lives, accounting for variables like pH, temperature, and microbial activity .

Q. What strategies mitigate interference from this compound in co-eluting compounds during chromatographic analysis?

Answer:

  • Column Selection: Use a DB-624 column for better resolution of ethers from aromatic hydrocarbons. Adjust temperature gradients (e.g., 40°C to 200°C at 10°C/min) .
  • Tandem MS: Employ selective ion monitoring (SIM) for m/z 73 (characteristic fragment of ethers) to enhance specificity .
  • Derivatization: Convert this compound to a trimethylsilyl derivative using BSTFA for improved GC sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl methyl ether
Reactant of Route 2
Reactant of Route 2
Butyl methyl ether

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